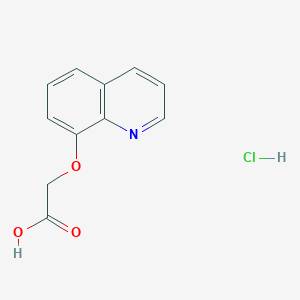

2-(Quinolin-8-yloxy)acetic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Quinolin-8-yloxy)acetic acid hydrochloride is a chemical compound known for its diverse range of biological and pharmaceutical activities. It is derived from quinoline, a heterocyclic aromatic organic compound. This compound has shown potential in various therapeutic areas, including antimalarial, antitubercular, antitumor, antibacterial, anticancer, anticonvulsant, analgesic, anti-inflammatory, and anti-HIV activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-8-yloxy)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the acetic acid moiety.

Ether Formation: The quinoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the ether linkage, resulting in 2-(quinolin-8-yloxy)acetic acid.

Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.

Quality Control: Ensuring the final product meets pharmaceutical-grade standards through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Quinolin-8-yloxy)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-8-yloxyacetic acid derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the acetic acid moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Produces quinolin-8-yloxyacetic acid derivatives with altered functional groups.

Reduction: Results in reduced forms of the quinoline ring or the acetic acid side chain.

Substitution: Leads to substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-(Quinolin-8-yloxy)acetic acid hydrochloride exhibits a range of biological activities, making it a candidate for pharmacological research and development.

Biological Activities:

- Antimicrobial properties Compounds with a similar core structure, such as (Quinolin-8-yloxy)-acetic acid, have moderate antimicrobial properties.

- Anti-inflammatory effects Analogs like 5-Chloroquinolin-8-yloxyacetic acid exhibit enhanced anti-inflammatory effects.

- Chelating properties Compounds like 8-Hydroxyquinoline, which has a hydroxyl group instead of an ether linkage, possess notable chelating properties.

- Antidiabetic and Antioxidant Therapies: The quinoline scaffold, to which this compound belongs, has medicinal chemistry significance in diverse therapeutic applications including antidiabetic and antioxidant therapies .

Interaction Studies:

Interaction studies involving this compound have revealed important insights for understanding the full therapeutic potential of the compound.

Quinoline Hybrids as Inhibitors

Quinoline hybrids bearing 1,3,4-oxadiazole and 1,2,3-triazole have been reported to have α-glucosidase and α-amylase inhibition and antioxidant profile, suggesting their potential in managing type 2 diabetes (T2DM) .

Spectroscopic Characterization

Wirkmechanismus

The mechanism of action of 2-(Quinolin-8-yloxy)acetic acid hydrochloride involves:

Molecular Targets: The compound targets various enzymes and receptors in the body, such as protein tyrosine phosphatase 1B, which is involved in insulin signaling.

Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound, known for its antimalarial properties.

Chloroquine: A well-known antimalarial drug derived from quinoline.

Quinolinic Acid: An intermediate in the kynurenine pathway, involved in neuroactive processes.

Uniqueness

2-(Quinolin-8-yloxy)acetic acid hydrochloride is unique due to its ether linkage and the presence of the acetic acid moiety, which confer distinct chemical and biological properties compared to other quinoline derivatives. Its broad spectrum of biological activities and potential therapeutic applications make it a compound of significant interest in various fields of research .

Biologische Aktivität

2-(Quinolin-8-yloxy)acetic acid hydrochloride is a compound characterized by its unique structural features, which include a quinoline moiety linked to an acetic acid group via an ether bond. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula : C₁₁H₁₀ClNO₃

- Molecular Weight : Approximately 239.655 g/mol

- Appearance : Solid with high purity (typically over 95%)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against several pathogens have been documented, highlighting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4-16 | 0.125-0.5 |

| Escherichia coli | 1 × 10⁻⁶ | 0.125-0.5 |

| Klebsiella pneumoniae | 1 × 10⁻⁵ | 0.125-0.5 |

These results indicate that the compound shows promise in combating both Gram-positive and Gram-negative bacteria, with activity comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has demonstrated significant tumor growth inhibition in several cancer cell lines.

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HCT116 | 1.9 | 3.23 |

| MCF-7 | 2.3 | 3.23 |

These findings suggest that derivatives of quinoline compounds, including this compound, may offer new avenues for cancer therapy .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases such as Type 2 Diabetes Mellitus (T2DM). The ability to scavenge free radicals and inhibit oxidative stress markers has positioned this compound as a potential therapeutic agent in managing oxidative stress-related conditions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of quinoline compounds, including this compound. For instance:

- Antiviral Studies : Research highlighted the antiviral activity of quinoline derivatives against viruses such as dengue and H5N1, demonstrating that modifications to the quinoline structure can enhance antiviral efficacy .

- Cytotoxicity Assessments : Evaluations of cytotoxicity against normal fibroblast cells indicated that while the compound exhibits potent anticancer properties, it maintains a favorable safety profile with low cytotoxicity towards non-cancerous cells .

Eigenschaften

IUPAC Name |

2-quinolin-8-yloxyacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3.ClH/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKKRGYYIBSNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.